molecular formula C9H6ClFO B1396103 7-Chloro-4-fluoro-1-indanone CAS No. 881190-28-9

7-Chloro-4-fluoro-1-indanone

Cat. No.: B1396103
CAS No.: 881190-28-9
M. Wt: 184.59 g/mol
InChI Key: GUEOMVXXEGFXGV-UHFFFAOYSA-N
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Description

7-Chloro-4-fluoro-1-indanone: is an organic compound with the molecular formula C9H6ClFO It is a derivative of indanone, characterized by the presence of chlorine and fluorine atoms at the 7th and 4th positions, respectively

Safety and Hazards

The safety data sheet indicates that 7-Chloro-4-fluoro-1-indanone is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid ingestion and inhalation .

Future Directions

7-Chloro-4-fluoro-1-indanone and its derivatives have shown potential in various fields including medicine, agriculture, and natural products synthesis . Therefore, future research may focus on exploring its potential applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-fluoro-1-indanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzoic acids or benzaldehydes.

    Friedel-Crafts Alkylation: One common method involves the Friedel-Crafts alkylation of substituted benzoic acids with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-fluoro-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Chloro-4-fluoro-1-indanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:

Properties

IUPAC Name

7-chloro-4-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEOMVXXEGFXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881190-28-9
Record name 881190-28-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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